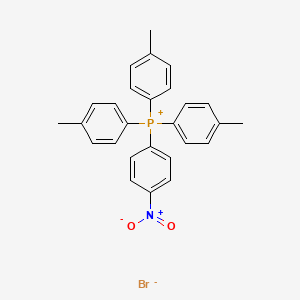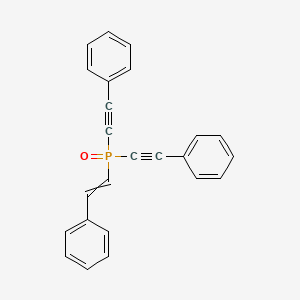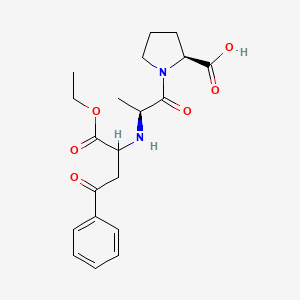
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is an organophosphorus compound that features a phosphorus atom bonded to three 4-methylphenyl groups and one 4-nitrophenyl group, with a bromide counterion
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide typically involves the reaction of tris(4-methylphenyl)phosphine with 4-nitrobromobenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
Aplicaciones Científicas De Investigación
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide involves its ability to act as a ligand, forming complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The nitro group can also undergo redox reactions, influencing the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
Tris(4-methylphenyl)phosphine: Lacks the nitro group, making it less reactive in redox reactions.
Tris(4-nitrophenyl)phosphine: Contains three nitro groups, making it more electron-deficient and reactive.
Tris(4-methoxyphenyl)phosphine: Features methoxy groups, which are electron-donating, altering its reactivity compared to the nitro-substituted compound.
Uniqueness
Tris(4-methylphenyl)(4-nitrophenyl)phosphanium bromide is unique due to the combination of electron-donating methyl groups and an electron-withdrawing nitro group
Propiedades
Número CAS |
88257-51-6 |
|---|---|
Fórmula molecular |
C27H25BrNO2P |
Peso molecular |
506.4 g/mol |
Nombre IUPAC |
tris(4-methylphenyl)-(4-nitrophenyl)phosphanium;bromide |
InChI |
InChI=1S/C27H25NO2P.BrH/c1-20-4-12-24(13-5-20)31(25-14-6-21(2)7-15-25,26-16-8-22(3)9-17-26)27-18-10-23(11-19-27)28(29)30;/h4-19H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
PBNSGPPETMZCKS-UHFFFAOYSA-M |
SMILES canónico |
CC1=CC=C(C=C1)[P+](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)C4=CC=C(C=C4)[N+](=O)[O-].[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-2-[imino(phenyl)acetyl]benzamide](/img/structure/B14381035.png)
![3-{[3-(Trimethoxysilyl)propyl]sulfanyl}propan-1-OL](/img/structure/B14381043.png)


![[(4-Methylpent-4-en-1-yl)oxy]benzene](/img/structure/B14381053.png)

![2-Benzyl-3H-[1,2,4]triazino[3,2-b]quinazoline-3,10(4H)-dione](/img/structure/B14381064.png)
![1,1'-(Pyridine-2,6-diyl)bis{3-[(5-hydroxypentyl)amino]but-2-en-1-one}](/img/structure/B14381069.png)
![1,1'-[Propane-1,3-diyldi(2,1-phenylene)]bis(2-methylprop-2-en-1-one)](/img/structure/B14381073.png)
![5-Oxo[2,3,4,5-tetrahydro[1,1'-biphenyl]]-4-yl acetate](/img/structure/B14381081.png)



![N-[3-(2-Methoxyethyl)-6-methylhept-5-EN-2-ylidene]hydroxylamine](/img/structure/B14381113.png)
